Product packaging for Isopropyl hydrogen sulphate(Cat. No.:CAS No. 6914-90-5)

Isopropyl hydrogen sulphate

Cat. No.: B037201
CAS No.: 6914-90-5
M. Wt: 140.16 g/mol
InChI Key: IVNFTPCOZIGNAE-UHFFFAOYSA-N
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Description

Isopropyl hydrogen sulphate is a key organosulfate ester of significant interest in synthetic organic chemistry and biochemical research. Its primary research value lies in its role as a versatile alkylating agent and a reactive intermediate for introducing the isopropyl group into complex molecular architectures. Researchers utilize this compound in the synthesis of isopropyl ethers, sulfate ester derivatives, and other fine chemicals, where its reactivity can be harnessed under controlled conditions. The mechanism of action typically involves nucleophilic substitution (SN2), where the sulfate moiety acts as an excellent leaving group, facilitating the transfer of the isopropyl cation to a nucleophilic acceptor. This property makes it invaluable for studying reaction kinetics, stereochemistry, and the development of novel synthetic methodologies. Furthermore, its applications extend to the field of chemical biology for probing enzyme mechanisms and modifying biomolecules, providing critical insights into sulfate transfer processes and metabolic pathways. Supplied as a high-purity reagent, our this compound is manufactured to ensure consistent performance and reliability for your most demanding laboratory investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O4S B037201 Isopropyl hydrogen sulphate CAS No. 6914-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8O4S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVNFTPCOZIGNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219202
Record name Isopropyl hydrogen sulphate
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Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6914-90-5
Record name 1-Methylethyl hydrogen sulfate
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Record name Isopropyl hydrogen sulphate
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Record name Isopropyl hydrogen sulphate
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Record name Isopropyl hydrogen sulphate
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Advanced Synthetic Methodologies and Mechanistic Investigations

Synthesis via Alcohol Esterification Pathways

The formation of isopropyl hydrogen sulphate from isopropyl alcohol and sulfuric acid is a classic example of Fischer-Speier esterification. This reversible reaction involves the reaction of an alcohol with an acid, typically in the presence of an acid catalyst. chemguide.co.ukchemguide.co.uk

Kinetic and Thermodynamic Characterization of Formation

The esterification of alcohols with sulfuric acid is a reversible and generally exothermic process. sparkl.menih.gov The reaction kinetics are highly dependent on the concentration of the sulfuric acid and the temperature. nih.gov Studies on simple alcohols have shown that the rate constants for sulfate (B86663) esterification increase significantly with higher sulfuric acid concentrations. nih.gov The reaction is understood to proceed via protonation of the alcohol, followed by nucleophilic attack. Concentrated sulfuric acid serves both as a reactant and a catalyst, protonating the carbonyl group of the acid to enhance its electrophilicity. sparkl.me

Kinetic investigations have revealed that the environment of the reaction can dramatically alter the rate. For instance, the forward and backward reaction rate constants for the esterification of alcohols with sulfuric acid have been observed to be up to three orders of magnitude higher in aerosol phases compared to bulk solution chemistry. copernicus.orgresearchgate.net This acceleration is attributed to the evaporation of water from the aerosol, which shifts the reaction equilibrium toward the product side. researchgate.net

Influence of Reaction Parameters on Reaction Efficiency and Selectivity

The efficiency and selectivity of this compound synthesis via esterification are controlled by several key parameters, including temperature, reactant molar ratio, and the role of the catalyst as a dehydrating agent.

ParameterEffect on ReactionScientific Rationale
Temperature Increased temperature generally accelerates the reaction rate. acs.org However, excessively high temperatures can favor side reactions like dehydration. quora.comFollows general principles of chemical kinetics where higher temperatures provide molecules with sufficient activation energy. google.com Secondary alcohols are more prone to dehydration at elevated temperatures in the presence of a strong acid. google.com
Reactant Ratio Using an excess of the alcohol (isopropyl alcohol) can shift the reaction equilibrium to favor the formation of the ester product. sparkl.meBased on Le Châtelier's principle, increasing the concentration of a reactant in a reversible reaction drives the reaction forward to produce more products.
Catalyst/Dehydrating Agent Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. chemguide.co.uksparkl.me By absorbing the water produced during the reaction, it shifts the equilibrium towards the formation of this compound, thereby increasing the yield. sparkl.meThe removal of a product (water) from the equilibrium mixture prevents the reverse reaction (hydrolysis of the ester) from occurring, thus maximizing product formation. chemguide.co.uk

Elucidation of Side Reaction Pathways and By-product Formation

The reaction of isopropyl alcohol with hot, concentrated sulfuric acid can lead to several side products. The most prominent side reaction is the acid-catalyzed dehydration (elimination) of the secondary alcohol to form propene. quora.com This occurs when the protonated alcohol loses a molecule of water to form a secondary carbocation, which is then deprotonated by a weak base like the hydrogensulfate ion to yield the alkene. quora.com

Another potential by-product is diisopropyl ether, which can be formed through the reaction of the intermediate carbocation with another molecule of isopropyl alcohol. chemicalbook.com The relative yields of the desired ester, the alkene, and the ether are highly dependent on the specific reaction conditions, particularly the temperature and the concentration of the sulfuric acid. quora.com Furthermore, the strong oxidizing nature of concentrated sulfuric acid can lead to oxidation of the alcohol, resulting in the formation of impurities and a discolored product. google.com

Synthesis through Alkene Addition Reactions

An alternative and industrially significant method for producing this compound is the electrophilic addition of sulfuric acid to propene. chemguide.co.uk This reaction is a key step in the indirect hydration process for manufacturing isopropyl alcohol. chemicalbook.comntnu.no

Electrophilic Addition Mechanisms and Intermediates

The reaction between propene and concentrated sulfuric acid proceeds via a two-step electrophilic addition mechanism. youtube.comdocbrown.info

Step 1: Electrophilic Attack and Carbocation Formation: The sulfuric acid molecule acts as an electrophile due to the highly polar O-H bond. chemguide.co.ukdocbrown.info The electron-rich pi (π) bond of the propene molecule attacks one of the slightly positive hydrogen atoms of the sulfuric acid. This initial attack follows Markovnikov's Rule , which states that the hydrogen atom adds to the carbon of the double bond that already has the greater number of hydrogen atoms. chemguide.co.ukyoutube.com Consequently, the hydrogen attaches to the terminal CH₂ group, leading to the formation of a more stable secondary carbocation on the internal carbon. chemguide.co.ukyoutube.com The formation of this carbocation is the slow, rate-determining step of the reaction. youtube.com

Step 2: Nucleophilic Attack: In the second, faster step, the negatively charged hydrogensulfate ion (:OSO₃H⁻), which was formed in the first step, acts as a nucleophile. youtube.com It attacks the positively charged secondary carbocation, forming a new covalent bond and yielding the final product, this compound (propan-2-yl hydrogen sulfate). youtube.comdocbrown.info

The regioselectivity dictated by Markovnikov's rule ensures that this compound is the major product, as the secondary carbocation intermediate is significantly more stable than the primary carbocation that would result from the anti-Markovnikov addition. chemguide.co.ukyoutube.com

Formation Kinetics of Mono- and Diisopropyl Sulfate Species

The reaction of propene with sulfuric acid is complex, involving the sequential formation of both mono- and diisopropyl sulfate. Initially, propene reacts with sulfuric acid to form monoisopropyl sulphate. who.int If excess propene is available, it can further react with the newly formed monoisopropyl sulfate to produce diisopropyl sulfate. who.int

The kinetics and the equilibrium concentrations of these sulfate species are profoundly influenced by the concentration of the sulfuric acid and the amount of water present in the system. who.int Water plays a critical role by hydrolyzing the sulfate esters back to isopropyl alcohol and regenerating sulfuric acid. who.int Therefore, a higher water content in the absorbing acid leads to lower concentrations of both mono- and diisopropyl sulfate. who.int The concentration of diisopropyl sulfate is particularly sensitive to the acid strength.

The table below illustrates the significant impact of sulfuric acid concentration on the formation of diisopropyl sulfate.

Sulfuric Acid Concentration (wt%)Relative Diisopropyl Sulfate Concentration
97%High (Baseline)
84%Reduced by approximately 85% from baseline who.int
75%Approximately 1% of the acid extract who.int

This strong dependence on acid concentration is a key control parameter in industrial processes that utilize this reaction, allowing for the selective production of either the mono- or di-ester, or their subsequent hydrolysis to isopropyl alcohol. who.int

Exploration of Alternative Synthetic Routes

While the reaction of propene with sulfuric acid is a well-established method, alternative synthetic routes for this compound have been explored, focusing on derivatization from related compounds and the use of novel reagent systems.

One potential route for the formation of this compound is through the controlled hydrolysis of diisopropyl sulfate. Diisopropyl sulfate is often a co-product in the sulfation of propene. nih.gov The hydrolysis of diisopropyl sulfate can proceed in a stepwise manner, with the first step yielding one molecule of this compound and one molecule of isopropyl alcohol. However, the subsequent hydrolysis of the remaining this compound to isopropyl alcohol is also a facile process, making the isolation of this compound from this reaction challenging. nih.gov

The reaction can be represented as:

((CH₃)₂CHO)₂SO₂ + H₂O → (CH₃)₂CHOSO₃H + (CH₃)₂CHOH

Further hydrolysis then leads to:

(CH₃)₂CHOSO₃H + H₂O → (CH₃)₂CHOH + H₂SO₄

The conditions for this hydrolysis, such as temperature and water concentration, would need to be carefully controlled to favor the formation of the monosubstituted sulfate.

Alternative sulfating agents have been investigated for the synthesis of alkyl hydrogen sulfates, including this compound, from the corresponding alcohol. These methods offer potential advantages in terms of milder reaction conditions and selectivity.

Sulfur Trioxide Complexes: Sulfur trioxide (SO₃) is a powerful sulfating agent. To moderate its reactivity and improve selectivity, it is often used as a complex with a Lewis base, such as pyridine (B92270) or trimethylamine. nih.govnih.gov The reaction of isopropanol (B130326) with a sulfur trioxide-pyridine complex would proceed as follows:

(CH₃)₂CHOH + SO₃·C₅H₅N → (CH₃)₂CHOSO₃H + C₅H₅N

This method can often be carried out under milder conditions than the direct use of concentrated sulfuric acid, potentially reducing side reactions like dehydration. nih.gov

Chlorosulfonic Acid: Chlorosulfonic acid (ClSO₃H) is another effective reagent for the sulfation of alcohols. The reaction with isopropanol would produce this compound and hydrogen chloride gas. google.com

(CH₃)₂CHOH + ClSO₃H → (CH₃)₂CHOSO₃H + HCl

This reaction is typically rapid and exothermic, requiring careful temperature control to minimize the formation of byproducts. google.com The evolution of hydrogen chloride gas can also be a practical consideration in a laboratory or industrial setting.

Comparison of Synthetic Routes to this compound
Synthetic RouteReactantsKey ConditionsPotential AdvantagesPotential Disadvantages
Indirect Hydration of PropenePropene, Sulfuric AcidHigh acid concentration, low temperatureWell-established industrial processHarsh conditions, formation of byproducts
Hydrolysis of Diisopropyl SulfateDiisopropyl Sulfate, WaterControlled temperature and water contentUtilizes a co-product of propene sulfationDifficult to control and isolate the desired product
Sulfur Trioxide ComplexesIsopropanol, SO₃-Pyridine ComplexMilder conditions, often at or below room temperatureHigher selectivity, reduced side reactionsCost and handling of the SO₃ complex
Chlorosulfonic AcidIsopropanol, Chlorosulfonic AcidCareful temperature controlRapid and effective sulfationExothermic reaction, evolution of HCl gas

This compound or its derivatives can also be formed as intermediates or byproducts in more complex reaction systems where isopropanol and a sulfating agent are present.

One notable example is the synthesis of O-isopropyl-isourea hydrogen sulfate. This compound is formed when cyanamide (B42294) and isopropyl alcohol are reacted in the presence of sulfuric acid. chemithon.com In this multicomponent reaction, the sulfuric acid not only acts as a catalyst but also as a reagent, leading to the formation of the hydrogen sulfate salt of the O-isopropyl-isourea product. The reaction stoichiometry and conditions, such as temperature and reactant ratios, are crucial for optimizing the yield of the desired product and minimizing side reactions. chemithon.com

Another instance where the formation of this compound has been studied is in the context of flue gas analysis. The absorption of sulfur trioxide (SO₃) from flue gases into isopropanol can lead to the formation of this compound. epa.gov This reaction is relevant in environmental monitoring and control, where understanding the chemical transformations of pollutants is essential.

Formation of this compound in Multicomponent Systems
Reaction SystemKey ReactantsProductSignificance
Synthesis of O-isopropyl-isourea saltCyanamide, Isopropyl Alcohol, Sulfuric AcidO-isopropyl-isourea hydrogen sulfateDemonstrates the formation of a derivative in a synthetic organic reaction. chemithon.com
Flue Gas AnalysisSulfur Trioxide, IsopropanolThis compoundIllustrates its formation in an environmental and analytical context. epa.gov

Strategic Applications in Advanced Organic Synthesis

Intermediate in Fine Chemical and Pharmaceutical Synthesis

As a reactive intermediate, isopropyl hydrogen sulphate is utilized in the synthesis of diverse chemical products. It is instrumental in the production of specialty chemicals and serves as a reagent in the pharmaceutical industry for the development of new drugs lookchem.com. The compound's utility stems from its ability to participate in nucleophilic substitution reactions, where the isopropyl group is transferred to a substrate.

Precursor in the Synthesis of Bioactive Molecules

This compound plays a key role as a precursor in the synthesis of certain bioactive molecules. One notable application is in the creation of isourea derivatives. In these syntheses, it facilitates the formation of stable intermediates through nucleophilic attack mechanisms, acting as both an activating agent and a leaving group. This controlled formation of carbon-nitrogen bonds is essential for the isourea framework. Research has indicated that this method can produce isourea derivatives with yields ranging from 50-75% under mild reaction conditions, typically between 25-80°C.

Role in the Production of Agrochemicals and Specialty Chemicals

The application of this compound extends to the production of specialty chemicals and is noted as an intermediate in the synthesis of various chemical products, including polymers lookchem.com. It is used as an acid catalyst in certain chemical processes biochempartner.com. Its function as an intermediate is highlighted in the "strong-acid" process for manufacturing isopropyl alcohol, where propylene (B89431) reacts with concentrated sulfuric acid to form this compound and diisopropyl sulphate, which are then hydrolyzed nih.gov.

Catalyst Design and Heterogeneous Catalysis

While direct applications in catalyst design are not its primary role, the synthesis and reactions involving this compound are central to processes that utilize heterogeneous catalysts, particularly in the conversion of isopropanol (B130326).

Development of Sulfated Metal Oxides and Solid Acids

The production of this compound is intrinsically linked to the use of strong acids. Traditionally, this involves homogeneous catalysis with concentrated sulfuric acid nih.gov. However, research into heterogeneous catalysis aims to replace liquid acids with solid acid catalysts for improved efficiency, reusability, and environmental performance. The study of reactions like the sulfonation of isopropyl alcohol or the hydration of propylene, where this compound is an intermediate, is crucial for developing and testing the efficacy of these solid acid catalysts, such as sulfated metal oxides.

Performance Evaluation in Isopropanol Conversion Reactions

The formation of this compound is a key step in the acid-catalyzed conversion of isopropanol. In one of the earliest methods for producing isopropyl alcohol, propylene is reacted with concentrated sulfuric acid, with this compound being a primary intermediate nih.gov. The efficiency of this conversion is dependent on reaction conditions. Optimal parameters for the synthesis via sulfonation of isopropyl alcohol include maintaining a temperature below 40°C to prevent dehydration side reactions and using a slight excess of sulfuric acid to minimize the formation of the di-ester by-product . A patented process describes reacting liquid propylene with 87.5-95% sulfuric acid at approximately 25°C and 165 lbs. per sq. inch pressure to produce a mixture of monoisopropyl and a small amount of diisopropyl sulphate google.com.

Below is a table summarizing key parameters for the synthesis of isopropyl sulphates from propylene and sulfuric acid, as described in historical industrial processes.

ParameterValue/ConditionPurpose
Reactants Liquid Propylene, Sulfuric Acid (87.5-95%)Formation of Isopropyl Sulphates
Temperature 0-30°C (specifically ~25°C mentioned)To control reaction rate and prevent side reactions
Pressure ~165 lbs. per sq. inchTo maintain propylene in the liquid phase
Molar Ratio (Alcohol-to-Acid) 1:1.2 (in alcohol sulfonation)To minimize di-ester formation

This data reflects conditions outlined for specific industrial synthesis processes.

Green Chemistry Aspects of Catalytic Processes

The traditional "strong-acid" process for isopropanol manufacture, which involves this compound, raises environmental and safety concerns due to the use of large quantities of concentrated sulfuric acid nih.gov. Modern chemical synthesis increasingly focuses on green chemistry principles, which favor the use of solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture, are often reusable, and are less corrosive than liquid acids like sulfuric acid. Research into isopropanol conversion over solid acids aims to develop more sustainable and efficient processes, reducing waste and avoiding the hazardous materials associated with the older methods.

Comparative Studies of Alkyl Sulfate (B86663) Reactivity

In the realm of advanced organic synthesis, alkyl hydrogen sulfates serve as versatile reagents, primarily for the introduction of alkyl groups onto various nucleophilic substrates. The reactivity of these compounds is significantly influenced by the structure of the alkyl group. This section provides a comparative analysis of this compound with its less sterically hindered counterparts, methyl and ethyl hydrogen sulfates, focusing on the structural impact on reaction pathways and the principles for designing targeted synthetic reagents.

Impact of Alkyl Chain Structure on Reaction Pathways

The structure of the alkyl group in an alkyl hydrogen sulphate is a critical determinant of the predominant reaction pathway in nucleophilic substitution and elimination reactions. The primary competition exists between the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) pathways. The branching of the alkyl chain at the α- and β-carbons introduces steric hindrance, which significantly impacts the accessibility of the electrophilic α-carbon to the incoming nucleophile.

An increase in the steric bulk around the reaction center tends to disfavor the SN2 mechanism, which requires a backside attack on the α-carbon. As the number of alkyl substituents on the α-carbon increases, the transition state for the SN2 reaction becomes more crowded and energetically unfavorable. nih.govnih.gov Consequently, the reaction rate for SN2 processes decreases.

Conversely, increasing the substitution on the alkyl chain often favors the E2 elimination pathway. nih.gov For an E2 reaction to occur, a base removes a proton from a β-carbon, in a concerted step with the departure of the leaving group from the α-carbon. The presence of more substituents on the alkyl chain can lead to the formation of a more stable, more substituted alkene product, thus favoring the elimination pathway.

The following table illustrates the general trend of reaction pathways with increasing alkyl substitution for alkyl sulfates when reacting with a species that can act as both a nucleophile and a base.

Alkyl Sulfate StructurePrimary Reaction PathwaySecondary Reaction PathwayGoverning Factor
Methyl (Primary)SN2-Minimal steric hindrance
Ethyl (Primary)SN2E2 (minor)Slight increase in steric hindrance and potential for elimination
Isopropyl (Secondary)E2SN2 (minor, with weakly basic nucleophiles)Significant steric hindrance at the α-carbon, favoring elimination

Differentiating Features from Methyl and Ethyl Hydrogen Sulfates

The reactivity of this compound is distinctly different from that of methyl and ethyl hydrogen sulfates primarily due to steric and electronic effects.

Steric Hindrance: The most significant differentiating factor is the level of steric hindrance at the electrophilic α-carbon.

Methyl hydrogen sulphate has three hydrogen atoms attached to the α-carbon, offering minimal steric hindrance to an approaching nucleophile. This makes it an excellent substrate for SN2 reactions. chemrxiv.org

Ethyl hydrogen sulphate has one methyl group and two hydrogen atoms on the α-carbon. While still a good substrate for SN2 reactions, the presence of the methyl group introduces some steric bulk, slightly decreasing the reaction rate compared to the methyl analogue. chemrxiv.org

This compound , being a secondary alkyl sulfate, has two methyl groups and one hydrogen atom on the α-carbon. This significant increase in steric bulk severely impedes the backside attack required for an SN2 reaction. nih.govlibretexts.org This steric hindrance makes the SN2 pathway much slower and often allows the E2 elimination pathway to dominate, especially in the presence of strong bases. masterorganicchemistry.com

Electronic Effects: The alkyl groups also exert a modest electronic effect. Alkyl groups are weakly electron-donating. This inductive effect can slightly stabilize the partial positive charge that develops on the α-carbon in the transition states of both SN2 and SN1 reactions. However, in the context of SN2 reactions, the steric effects are far more dominant in determining the relative reactivity of methyl, ethyl, and isopropyl sulfates.

Experimental data on the relative reactivity of these alkyl sulfates in SN2 reactions with a common nucleophile illustrates these differences quantitatively.

Alkyl SulfateRelative Reactivity (SN2)
Methyl hydrogen sulfate1
Ethyl hydrogen sulfate0.04
Isopropyl hydrogen sulfate0.02

This data reflects a general trend and the exact ratios can vary with the nucleophile, solvent, and reaction conditions.

Rational Design of Alkyl Sulfate Reagents for Specific Syntheses

The predictable relationship between the alkyl group structure and the reaction pathway allows for the rational design of alkyl sulfate reagents for specific synthetic applications. The choice between methyl, ethyl, and isopropyl hydrogen sulfate can be strategically made to favor either substitution or elimination.

For selective SN2 alkylation: When the goal is to introduce an alkyl group onto a nucleophile with minimal side products from elimination, methyl hydrogen sulfate is the reagent of choice due to its high reactivity in SN2 reactions and the absence of a possible elimination pathway. Ethyl hydrogen sulfate can also be used, but with a greater potential for the formation of ethylene (B1197577) as a byproduct, especially with more basic nucleophiles or at higher temperatures.

For promoting elimination reactions: this compound can be employed when the desired product is an alkene (propene in this case) via an E2 reaction. The use of a strong, sterically hindered base can further favor the elimination pathway over any competing SN2 reaction.

The design of the alkylating agent can also be influenced by the nature of the leaving group. While the sulfate moiety is a good leaving group, its effectiveness can be modulated by introducing electron-withdrawing or electron-donating substituents on the alkyl chain, although this is more synthetically complex. A more common strategy in the broader field of alkylating agents is to modify the leaving group itself. For instance, in aryl sulfonates, the reactivity can be tuned by placing electron-withdrawing groups on the aromatic ring, which enhances the stability of the leaving anion and increases the rate of nucleophilic attack. researchgate.net This principle can be conceptually applied to the design of more reactive alkylating agents.

The following table provides a simplified guide for selecting an alkyl sulfate reagent based on the desired synthetic outcome.

Desired Synthetic OutcomeRecommended Alkyl SulfateRationale
Methylation of a sensitive nucleophileMethyl hydrogen sulfateHigh SN2 reactivity, no elimination possible.
Ethylation with minimal eliminationEthyl hydrogen sulfateGood SN2 reactivity, though slower than methyl. Use with non-basic nucleophiles.
Synthesis of propeneIsopropyl hydrogen sulfateFavors E2 elimination, especially with a strong base.

By understanding the interplay of steric and electronic factors, chemists can rationally select or design alkylating agents to achieve specific synthetic transformations with high selectivity and efficiency.

Environmental Chemistry and Degradation Pathways

Biotic Degradation and Microbial Interactions

The biodegradation of isopropyl hydrogen sulphate is a crucial process in its removal from the environment, primarily mediated by microbial enzymes.

Microorganisms, particularly bacteria, are capable of degrading short-chain alkyl sulfates. Studies on coryneform species have shown that the degradation of compounds like butyl-1-sulphate is initiated by an alkylsulphatase enzyme, which hydrolyzes the ester bond to produce the corresponding alcohol and inorganic sulfate (B86663) researchgate.net. It is highly probable that a similar enzymatic pathway is responsible for the biodegradation of this compound, yielding isopropanol (B130326) and sulfate. The resulting isopropanol is readily biodegradable by a wide range of microorganisms nbinno.combeyondpesticides.org.

The metabolic fate of the isopropyl group would likely follow the established pathways for isopropanol degradation, which involves its oxidation to acetone (B3395972) by alcohol dehydrogenase nih.gov. Acetone can then be further metabolized by various microbial pathways.

Table 2: Key Enzymes in the Potential Biodegradation of this compound

EnzymeFunctionSubstrate (Postulated)Product (Postulated)
AlkylsulphataseHydrolysis of the sulfate ester bondThis compoundIsopropanol, Sulfate
Alcohol DehydrogenaseOxidation of the alcoholIsopropanolAcetone

In higher organisms, sulfotransferases (SULTs) are a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds oup.com. These enzymes catalyze the transfer of a sulfonate group to a hydroxyl or amino group, generally increasing water solubility and facilitating excretion oup.com. While the primary metabolic pathway for ingested isopropanol is oxidation, a secondary pathway involves conjugation with sulfates alberta.ca. It is therefore plausible that sulfotransferases could be involved in the metabolism of isopropanol, the hydrolysis product of this compound. However, there is no direct evidence to suggest that this compound itself plays a significant role as an intermediate in the xenobiotic metabolism of other compounds.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are used to predict the partitioning, transport, and persistence of chemicals in the environment. Due to the limited experimental data for this compound, its environmental fate is largely inferred from its physicochemical properties and the behavior of its primary degradation product, isopropanol.

Given its expected high water solubility, this compound is likely to reside predominantly in the aqueous compartment if released into the environment. Its potential for volatilization is low. The primary removal mechanism is expected to be hydrolysis, followed by the rapid biodegradation of the resulting isopropanol nbinno.combeyondpesticides.org.

Isopropanol is considered to be readily biodegradable and is not expected to be persistent in the environment ashland.com. Therefore, by extension, this compound is also predicted to have a low persistence.

Table 3: Summary of Environmental Fate of this compound and its Primary Degradation Product

CompoundPrimary Environmental CompartmentKey Degradation PathwaysPersistence
This compound AquaticHydrolysis, Biodegradation (inferred)Low (inferred)
Isopropanol Aquatic, AtmosphericBiodegradation, Atmospheric oxidation by •OH radicalsLow ashland.comalberta.ca

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation and quantification of isopropyl hydrogen sulphate from reaction mixtures, impurities, or environmental samples. High-resolution methods offer the necessary specificity and sensitivity for accurate analysis.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purity assessment and quantification of this compound. The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase. Due to its polar nature, specialized columns or mobile phase conditions are often required for adequate retention.

A specific RP-HPLC method has been developed for the analysis of this compound. sielc.com This method employs a reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring detection by mass spectrometry, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com The high polarity of organosulfur compounds can sometimes make them difficult to retain on standard C18 columns, potentially requiring alternative approaches like hydrophilic interaction liquid chromatography (HILC) or the use of ion-pairing reagents.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
MS-Compatible Mobile Phase Acetonitrile (MeCN) and water with formic acid

| Detection | UV at 210 nm |

This interactive table summarizes typical starting conditions for RP-HPLC analysis.

Ion Chromatography (IC) is a highly effective technique for the determination of ionic species, making it well-suited for the analysis of the sulfate (B86663) moiety in this compound or for quantifying the compound itself. This method is particularly useful for determining inorganic anions in organic matrices like alcohols. thermofisher.com

The typical setup for anion analysis involves an anion-exchange column, a suppressor, and a conductivity detector. thermofisher.comthermofisher.com The suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. Direct injection of samples dissolved in organic solvents like ethanol (B145695) or methanol (B129727) is often possible, simplifying sample preparation. thermofisher.comthermofisher.com This technique allows for sensitive and reliable monitoring of sulfate-containing compounds in various samples. thermofisher.com

To achieve unambiguous identification and structural confirmation, chromatographic systems are frequently coupled with mass spectrometry (MS). The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) provides both separation based on physicochemical properties and detection based on mass-to-charge ratio, offering high selectivity and sensitivity.

For this compound, Electrospray Ionization (ESI) in the negative ion mode is particularly effective. This technique facilitates the detection of the deprotonated molecule, [M-H]⁻, which would appear at a mass-to-charge ratio (m/z) of 139. The use of MS coupled with HPLC not only confirms the identity of the main analyte peak but also aids in the identification of impurities and degradation products by analyzing their unique mass spectra.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and chemical environment of the atoms within this compound.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. thermofisher.com

FT-IR spectroscopy is particularly sensitive to polar bonds. For this compound, a key diagnostic absorption band is the strong S=O stretch, which typically appears in the 1250–1150 cm⁻¹ region of the infrared spectrum. Raman spectroscopy, which relies on the scattering of light, is also effective for identifying the sulfate group and the hydrocarbon backbone of the molecule. It can be employed for in-situ analysis to monitor reactions or track transient intermediates.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Technique Characteristic Frequency (cm⁻¹)

This interactive table highlights a principal infrared absorption band for functional group identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. jchps.comnottingham.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the unambiguous structural confirmation and purity verification of this compound.

In the ¹H NMR spectrum, the proton on the carbon atom bonded to the sulfate group (the methine proton) is expected to appear as a doublet in the δ 4.5–5.0 ppm range due to deshielding by the electronegative oxygen atom. The methyl protons of the isopropyl group are chemically equivalent and would produce a signal, typically a doublet, in the upfield region around δ 1.2–1.4 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the sulfate group is significantly deshielded and its chemical shift can be observed in the range of 78-82 ppm. tue.nl The two equivalent methyl carbons appear at a much higher field, typically around 22 ppm. tue.nl The precise chemical shifts can be influenced by factors such as the solvent and the presence of residual sulfuric acid. tue.nl

Table 3: Typical NMR Chemical Shifts (δ) for this compound

Nucleus Group Expected Chemical Shift (ppm)
¹H -CH(OSO₃H)- 4.5–5.0
¹H -CH₃ 1.2–1.4
¹³C -C H(OSO₃H)- ~78–82 tue.nl

This interactive table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for structural verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical tool for the characterization of this compound, enabling the precise determination of its molecular weight and the elucidation of its chemical structure through fragmentation analysis. The molecular formula for this compound is C₃H₈O₄S, corresponding to a molecular weight of approximately 140.16 g/mol smolecule.comlookchem.comnih.gov.

In mass spectrometric analysis, typically conducted using techniques like electrospray ionization (ESI), the molecule is ionized for detection. For this compound, analysis in negative ion mode is common, leading to the observation of the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of approximately 140.01 lookchem.com. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Fragmentation of the parent ion, induced by collision with an inert gas (Collision-Induced Dissociation or CID), provides insight into the compound's structure. A primary fragmentation pathway for the this compound anion involves the cleavage of the C-O bond. This process can result in the neutral loss of a propylene (B89431) molecule (C₃H₆), leading to the formation of the stable hydrogen sulphate (bisulphate) anion, [HSO₄]⁻, which is observed at an m/z of 96.96. The identification of such characteristic fragments confirms the presence of the isopropyl and sulphate moieties within the molecule.

A summary of the expected mass spectrometry data is presented in the table below.

Parameter Value Description
Molecular Formula C₃H₈O₄SThe elemental composition of the compound. smolecule.comlookchem.comsielc.com
Molecular Weight ~140.16 g/mol The mass of one mole of the compound. smolecule.comlookchem.comnih.govsielc.com
Precursor Ion (Negative ESI-MS) m/z 140.01The deprotonated molecule, [M-H]⁻. lookchem.com
Major Fragment Ion m/z 96.96Corresponds to the hydrogen sulphate anion, [HSO₄]⁻.
Neutral Loss 42.04 DaCorresponds to the loss of a propylene molecule.

Quantitative Analysis and Method Validation

The accurate measurement of this compound concentrations is critical for process monitoring and quality control. This is typically achieved through the development and validation of robust analytical methods, with liquid chromatography-mass spectrometry (LC-MS) being a preferred technique due to its high sensitivity and selectivity rsc.org.

Development of Robust Quantification Methods

A robust method for quantifying this compound often employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The chromatographic separation is commonly performed on a reverse-phase column (e.g., C8 or C18) nih.govresearchgate.netoup.com.

The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile or methanol sielc.com. To ensure compatibility with mass spectrometry and to improve ionization, volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) are often used instead of non-volatile acids like phosphoric acid sielc.com.

For detection, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound (m/z 140) and monitoring a specific, characteristic product ion (e.g., m/z 97) generated through fragmentation. This highly selective detection scheme minimizes interference from other components in the sample matrix, enabling reliable quantification even at low concentrations nih.gov.

Validation Parameters: Linearity, Sensitivity, Precision, and Accuracy

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a thorough validation process. Key parameters evaluated for the quantification of alkyl sulphates include linearity, sensitivity, precision, and accuracy nih.govresearchgate.netdemarcheiso17025.com.

Linearity: This parameter confirms a proportional relationship between the instrument's response and the analyte's concentration over a defined range. For quantitative methods, a high correlation coefficient (r²) is required, typically greater than 0.99 nih.gov.

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy demarcheiso17025.com. For trace analysis of related compounds, LOQs can be in the nanogram per milliliter (ng/mL) range nih.gov.

Precision: Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (%RSD) of replicate analyses. For method validation, precision is assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day). A common acceptance criterion for precision is a %RSD of less than 15% nih.gov.

Accuracy: Accuracy reflects how close the measured value is to the actual value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. The results are expressed as a percentage of recovery, with typical acceptance criteria falling within the range of 75-120% or 85-115%, depending on the concentration level nih.gov.

The table below summarizes the typical validation parameters for a quantitative analytical method.

Validation Parameter Description Typical Acceptance Criteria
Linearity Establishes a proportional response to concentration.Correlation Coefficient (r²) > 0.99 nih.gov
Sensitivity (LOQ) The lowest concentration quantifiable with reliability.Method-dependent; established with signal-to-noise ratios.
Precision The closeness of repeated measurements.Relative Standard Deviation (%RSD) < 15% nih.gov
Accuracy The closeness of the measured value to the true value.Recovery typically within 85-115% nih.gov

Computational and Theoretical Chemistry Insights

Electronic Structure and Bonding Analysis

The electronic structure of isopropyl hydrogen sulphate is fundamentally shaped by the powerful electron-withdrawing nature of the sulfate (B86663) group (-OSO₃H). This functional group significantly influences the charge distribution and bonding throughout the molecule.

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of organosulfates. For alkyl sulfates, these calculations reveal that the sulfur functional group is strongly electron-withdrawing, which impacts the reactivity of the entire molecule acs.org. Studies comparing alkyl sulfates with alkyl sulfonates show that the -OSO₃⁻ group has a less pronounced deactivating effect than the -SO₃⁻ group, partly due to the former's lower charge density acs.org.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to determine various electronic and thermodynamic properties. For instance, in studies of sulfated cellulose (B213188) derivatives, the introduction of a sulfate group leads to a significant decrease in the total electronic energy (E) and an increase in entropy and heat capacity nih.gov. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a larger gap implies higher stability. For sulfated organic molecules, DFT calculations provide these values, offering a window into their kinetic stability and reactivity nih.gov.

Table 1: Representative Calculated Electronic Properties for a Sulfated Organic Moiety

Property Calculated Value (a.u.)
Total Energy (E) Decreases with sulfation nih.gov
HOMO Energy Specific value not available
LUMO Energy Specific value not available
HOMO-LUMO Gap Specific value not available
Dipole Moment Specific value not available

Data sourced from DFT B3LYP/6-31G(d,p) calculations on analogous molecules nih.gov.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)) ias.ac.inresearchgate.net. This analysis involves locating critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) found between two atomic nuclei indicates the presence of a chemical bond ias.ac.in.

The properties at the BCP, such as the value of the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), reveal the nature of the interaction. For covalent bonds, ρ(r)bcp is typically large and ∇²ρ(r)bcp is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds or van der Waals forces), ρ(r)bcp is smaller and ∇²ρ(r)bcp is positive researchgate.net.

In the context of sulfated organic molecules, QTAIM analysis can characterize the C-O and S-O bonds. For example, in sulfated diethylaminoethyl-cellulose, QTAIM has been used to describe the bonding interactions nih.govacs.org. The analysis provides quantitative data on electron density, its Laplacian, kinetic energy density (G(r)), and potential energy density (V(r)) at the BCPs, which helps to classify the bonds and understand the charge distribution within the molecule nih.govresearchgate.netacs.org. The molecular electrostatic potential (MEP) maps derived from these calculations also highlight the reactive areas of the molecule, showing regions of high and low electron density nih.govacs.org.

Table 2: Typical QTAIM Parameters for Bonds in Sulfated Compounds

This table presents expected ranges and characteristics for the bonds in this compound based on general principles and data from analogous sulfated molecules.

Bond Electron Density ρ(r)bcp (a.u.) Laplacian ∇²ρ(r)bcp (a.u.) Nature of Interaction
S=O High Negative Polar Covalent
S-O Moderate Slightly Negative/Positive Polar Covalent
C-O Moderate Slightly Negative/Positive Polar Covalent
C-H Moderate Negative Covalent
O-H High Negative Polar Covalent

Based on principles discussed in QTAIM literature nih.govresearchgate.netacs.org.

Computational chemistry is a powerful tool for predicting spectroscopic signatures, which can aid in the identification and characterization of compounds nih.govst-andrews.ac.uk.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. These calculations determine the vibrational frequencies and intensities of the molecule's normal modes nih.govarxiv.org. For sulfated compounds, characteristic absorption bands for the sulfate group are expected. DFT calculations on sulfated cellulose derivatives show strong vibrations for the O–S bond in the 1280–1065 cm⁻¹ range acs.org. For this compound, the key S=O stretching vibration is predicted to occur between 1250–1150 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the isotropic magnetic shielding constants of the nuclei (e.g., ¹H, ¹³C) in the molecule's optimized geometry nih.govuncw.edu. The chemical shifts are then determined by referencing these shielding values to a standard compound (e.g., tetramethylsilane). While specific computational studies for this compound are not prevalent in the reviewed literature, general predictions suggest a doublet for the sulfate-linked methine (CH) proton around δ 4.5–5.0 ppm and signals for the isopropyl methyl (CH₃) protons around δ 1.2–1.4 ppm . Computational methods provide a means to refine these predictions and understand how conformational changes affect the chemical shifts nih.govuncw.edu.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states cetjournal.itsae.org.

Transition state theory is a cornerstone for understanding reaction rates. Computational methods are used to locate the transition state (TS)—a first-order saddle point on the potential energy surface—that connects reactants and products. Analysis of the TS geometry and its vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) provides insight into the reaction mechanism researchgate.net.

For alkyl sulfates, a key reaction is hydrolysis, which can proceed through either C-O or S-O bond cleavage nih.gov. Computational studies can model these pathways to determine which is more favorable. For this compound, mechanistic studies suggest its alkaline hydrolysis proceeds via carbon–oxygen cleavage, involving a trigonal bipyramidal transition state smolecule.com. An observed inverse secondary deuterium (B1214612) kinetic isotope effect (KIE) of 0.94 suggests a late transition state where a partial positive charge develops on the sulfate oxygen, indicating significant bond breaking at the TS smolecule.com. Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the reactants and products, confirming the proposed mechanism.

Computational methods can provide quantitative predictions of kinetic and thermodynamic parameters.

Thermodynamics: The enthalpies and Gibbs free energies of reaction (ΔrH° and ΔrG°) for reactants, products, and intermediates can be calculated using high-level ab initio or DFT methods. This allows for the determination of reaction feasibility and equilibrium positions. For the formation of this compound from propene and sulfuric acid, experimental thermochemical data indicates an enthalpy of reaction (ΔrH°) of -38.0 ± 0.8 kJ/mol in the liquid phase nist.gov. Computational calculations can be used to corroborate such experimental data and to predict thermodynamic properties for reactions where experimental data is unavailable dntb.gov.ua.

Kinetics: Reaction rate constants can be estimated using transition state theory combined with calculated activation energies (the energy difference between the transition state and the reactants). DFT calculations have been used to determine the energy barriers (ΔGb) and bond dissociation energies (BDE) for reactions involving alkyl sulfates, such as their oxidation by sulfate radicals acs.org. These calculations show that the reactivity of alkyl sulfates increases with the length of the carbon chain and that sulfonates generally have higher activation barriers than sulfates for hydrogen abstraction acs.org. Such computational kinetic data is crucial for understanding the atmospheric fate and environmental impact of these compounds.

Table 3: List of Compounds Mentioned

Compound Name Synonym(s)
This compound Propan-2-yl hydrogen sulfate; Isopropyl sulfuric acid
Sulfuric acid -
Propene Propylene (B89431)

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these interactions through two primary approaches: explicit and implicit solvation models. mdpi.compreprints.org

Explicit solvation models treat each solvent molecule as an individual entity interacting with the solute (this compound). This method offers a highly detailed and accurate picture of the immediate solvation shell, capturing specific, short-range interactions like hydrogen bonds between the sulphate group and protic solvent molecules. mdpi.com However, the computational cost is significant due to the large number of particles that must be simulated, limiting the feasible size of the system and the duration of the simulation. preprints.org

Implicit solvation models , by contrast, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. preprints.orgfiveable.me This approach significantly reduces computational expense, enabling the study of larger systems and longer-timescale phenomena. mdpi.comfiveable.me These models are adept at capturing the long-range electrostatic effects of the bulk solvent on the solute. The solvation free energy is typically partitioned into electrostatic and non-electrostatic components. mdpi.compreprints.org The electrostatic part is often calculated using methods like the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), or the Generalized Born (GB) model, while the non-polar part accounts for phenomena like cavity formation and van der Waals interactions. mdpi.comfiveable.me

The choice between these models involves a trade-off between accuracy and computational efficiency. While implicit models are powerful for calculating properties like solvation free energies, they may not accurately represent specific interactions like water bridges or the detailed structure of the first solvation shell, which are better described by explicit models. preprints.org

FeatureImplicit Solvation ModelsExplicit Solvation Models
Solvent Representation Continuous medium with bulk properties (e.g., dielectric constant)Individual, discrete solvent molecules
Computational Cost Low to moderateVery high
Accuracy of Specific Interactions Limited; does not model specific hydrogen bonds or solvent structure well preprints.orgHigh; provides detailed description of the first solvation shell
Typical Applications Calculating solvation free energies, studying large systems, long-timescale simulations fiveable.meDetailed studies of reaction mechanisms, solvent structure, and dynamics
Common Models PCM, COSMO, Generalized Born (GB), SMx family mdpi.comfiveable.meTIP3P, SPC/E, TIP4P/2005 (for water)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior and its non-covalent interactions with surrounding molecules in different environments.

The structure of this compound, featuring a highly polar sulphate group with four potential hydrogen bond acceptors (oxygen atoms) and one strong hydrogen bond donor (the hydroxyl proton), dictates its interaction patterns. guidechem.comlookchem.com MD simulations can elucidate these interactions with high resolution.

In aqueous solutions, simulations show the formation of a well-defined hydration shell around the sulphate headgroup. Water molecules orient themselves to form strong hydrogen bonds with the sulphate's oxygen atoms. bibliotekanauki.pl Similarly, the acidic proton on the sulphate group readily donates a hydrogen bond to a neighboring water molecule. These simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric properties, providing a dynamic picture of solvation. bibliotekanauki.pl

When counter-ions (e.g., sodium) are present, MD simulations can also model the formation of ion pairs. The strength and nature of these interactions are highly dependent on the force field used in the simulation. nih.gov For similar molecules like sodium dodecyl sulfate, simulations have shown that certain force fields can lead to an overly strong association between the sodium ion and the sulfate oxygens, causing unrealistic aggregation. nih.gov This highlights the importance of careful parameterization when studying ion-pairing involving this compound to accurately capture the balance between solvent-separated pairs and direct contact ion pairs.

This compound possesses conformational flexibility, primarily due to rotation around the C-O and S-O single bonds. guidechem.com MD simulations are an ideal tool for exploring the conformational landscape of the molecule and understanding how it is influenced by the surrounding environment.

By simulating the molecule in various solvents (e.g., a polar protic solvent like water versus a non-polar aprotic solvent like hexane), researchers can observe shifts in the preferred molecular conformations. In a polar environment, conformations that maximize the exposure of the polar sulphate group to the solvent would be favored. In contrast, in a non-polar environment, the molecule might adopt more compact conformations to minimize unfavorable interactions. The simulations can generate a potential of mean force (PMF) along specific dihedral angles to quantify the energy barriers between different conformational states, revealing the most stable structures in a given medium.

Theoretical Approaches to Catalytic Systems

This compound is structurally related to the active species on sulfated solid acid catalysts, which are crucial in industrial chemistry. Theoretical and computational approaches, particularly those based on quantum mechanics, are indispensable for understanding and predicting the catalytic behavior of these systems. mdpi.com

Sulfated metal oxides, such as sulfated zirconia (SZ), are known for their strong acidic properties and catalytic activity. mdpi.commdpi.com Computational modeling, often using Density Functional Theory (DFT), is used to investigate how sulfate species interact with the oxide surface to generate this acidity.

When a sulfate group adsorbs onto a zirconia surface, a strong interaction occurs, leading to a withdrawal of electron density from the zirconium atoms. researchgate.net DFT calculations can model the geometry and electronic structure of different adsorbed sulfate species. Research has identified various potential structures, including isolated tridentate and bisulfate-like species, which dominate at different sulfate loadings. mdpi.com These models show that the interaction creates powerful Brønsted acid sites (proton-donating) and enhances the strength of neighboring Lewis acid sites (electron-accepting Zr⁴⁺ ions). mdpi.commdpi.com By calculating properties like the charge on atoms and bond orders, these theoretical models provide a direct link between the surface structure and the resulting acidity.

Sulfate Species on Zirconia SurfaceDescriptionDominant Sulfur LoadingResulting Acidity
Isolated Tridentate Sulfate Sulfate group bonded to three surface zirconium atoms ((ZrO)₃-S=O)Low (&lt;1.7 wt%) mdpi.comBrønsted acidity from adjacent Zr⁴⁺–OH groups mdpi.com
Bisulfate-like Species Sulfate group bonded to two zirconium atoms with a hydroxyl group ((ZrO)₂(OH)(S=O))Intermediate (1.7–3.1 wt%) mdpi.comStrong "superacidity" from delocalized protons in S-OH moieties mdpi.com
Pyrosulfate/Multilayer Formation of S-O-S linkages or multiple sulfate layersHighDecrease in Brønsted acidity mdpi.com

Once a reliable model of the catalytic active site is established, computational chemistry can be used to predict the catalyst's performance. This is achieved by simulating the entire catalytic cycle for a specific chemical reaction, such as hydrocarbon isomerization or alcohol dehydration. mdpi.commdpi.com

Using methods like DFT, researchers can calculate the energy profile of a reaction pathway. This involves identifying the structures and energies of reactants, transition states, and products. The height of the energy barrier at the transition state determines the rate of the reaction, thus predicting the catalyst's activity. A lower energy barrier implies higher catalytic activity. mdpi.com

Furthermore, when a reaction can proceed through multiple competing pathways to yield different products, computational models can predict selectivity. By calculating the activation energies for each pathway, scientists can determine which route is kinetically favored. For example, in the isomerization of α-pinene over sulfated zirconia, the selectivity towards different products (camphene vs. limonene) was found to depend on the acid site strength, a property that can be directly correlated with computational models. researchgate.net These theoretical predictions provide invaluable guidance for designing new catalysts with enhanced activity and selectivity for desired chemical transformations. mdpi.com

Q & A

Q. What are the key physicochemical properties of isopropyl hydrogen sulphate, and how do they influence experimental design?

this compound (C₃H₈O₄S, MW 140.16) has a density of 1.1155 g/cm³ at 15°C and a melting point of 245°C . Its acidity (predicted pKa: -2.84) suggests strong acidic behavior, necessitating corrosion-resistant labware (e.g., glass or PTFE) for handling. Researchers should pre-test solvent compatibility, as its sulfate ester group may hydrolyze in aqueous solutions, especially under basic conditions. For kinetic studies, temperature-controlled environments are critical due to its thermal stability near its melting point .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

A standard method involves sulfonation of isopropyl alcohol with concentrated sulfuric acid under controlled stoichiometry. Key parameters include:

  • Molar ratio : Excess H₂SO₄ (1:1.2 alcohol-to-acid ratio) to minimize di-ester formation.
  • Temperature : Maintain below 40°C to prevent dehydration side reactions.
  • Purification : Neutralize residual acid with cold bicarbonate washes, followed by vacuum distillation (BP ~120°C at 10 mmHg) . Limitations: Yield variability due to competing esterification and sulfonation pathways. Purity verification via NMR (δ 1.2–1.4 ppm for isopropyl CH₃ groups) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Spectroscopy : FT-IR (S=O stretch at 1250–1150 cm⁻¹), ¹H NMR (doublet at δ 4.5–5.0 ppm for sulfate-linked CH).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) for purity assessment.
  • Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻ peak at m/z 139) for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in hydrolysis rates or catalytic activity often arise from variations in experimental conditions (e.g., pH, solvent polarity). To address this:

  • Replicate studies : Compare methodologies from conflicting sources (e.g., buffer systems, temperature gradients).
  • Control experiments : Test for trace metal catalysts (e.g., Fe³⁺) that may accelerate decomposition.
  • Computational modeling : Use DFT calculations to predict reaction pathways under different conditions .

Q. What strategies are recommended for studying the compound’s stability in complex matrices (e.g., biological or environmental samples)?

  • Matrix-specific stability assays : Incubate the compound in simulated physiological buffers (pH 7.4) or environmental water samples, monitoring degradation via LC-MS.
  • Isotopic labeling : Introduce ¹³C or ³⁴S isotopes to track decomposition products.
  • Environmental fate modeling : Use QSAR models to predict hydrolysis rates in soil or aquatic systems .

Q. How can mechanistic studies elucidate the role of this compound in sulfation reactions?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated isopropyl alcohol to identify rate-determining steps.
  • In-situ spectroscopy : Employ Raman or time-resolved IR to capture transient intermediates.
  • Enzymatic assays : Test interactions with sulfotransferases to assess potential bioactivation pathways .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationStoichiometric titration, NMRAcid-to-alcohol ratio, reaction temperature
Degradation AnalysisLC-MS, isotopic labelingpH, matrix composition, incubation time
Mechanistic ElucidationKIE experiments, computational modelingSolvent polarity, isotopic substitution

Guidance for Reporting Findings

  • Hypothesis framing : Link experimental design to gaps in literature (e.g., "Prior studies conflict on hydrolysis rates; thus, we controlled for..." ).
  • Data presentation : Use comparative tables to highlight discrepancies and validate reproducibility.
  • Safety protocols : Explicitly state handling procedures (e.g., fume hood use, neutralization protocols) to address its irritant properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.